molecular formula C23H17FN4OS B2609910 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1001800-21-0

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2609910
CAS No.: 1001800-21-0
M. Wt: 416.47
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Description

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzyl mercaptan with a suitable quinazoline derivative, followed by cyclization with a triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloquinazolines and related heterocyclic structures, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines

Uniqueness

What sets 4-Benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one apart is its specific substitution pattern and the presence of both benzyl and fluorophenyl groups. These features contribute to its unique biological activity and potential therapeutic applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-benzyl-1-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS/c24-18-12-10-17(11-13-18)15-30-23-26-25-22-27(14-16-6-2-1-3-7-16)21(29)19-8-4-5-9-20(19)28(22)23/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAVNNBCGNDNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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